molecular formula C10H12ClF2NO2 B1435490 Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride CAS No. 75149-43-8

Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Cat. No.: B1435490
CAS No.: 75149-43-8
M. Wt: 251.66 g/mol
InChI Key: IUYXCBNVVDUGBZ-UHFFFAOYSA-N
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Description

Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride is a chemical compound with the molecular formula C10H12ClF2NO2. It is a derivative of propionate, featuring an amino group and two fluorine atoms attached to the third carbon of the propionate chain, along with a phenyl group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Scientific Research Applications

Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 3,3-difluoro-3-phenylpropionate and ammonia.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like methanol or ethanol. The temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group and fluorine atoms can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride involves its interaction with specific molecular targets. The amino group and fluorine atoms play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Amino-3,3-difluoro-3-phenylpropionate
  • Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrobromide
  • Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Sulfate

Uniqueness

Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-amino-3,3-difluoro-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c1-15-9(14)8(13)10(11,12)7-5-3-2-4-6-7;/h2-6,8H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYXCBNVVDUGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride
Reactant of Route 2
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride
Reactant of Route 4
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride
Reactant of Route 5
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride
Reactant of Route 6
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

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